2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

lipophilicity ADME drug design

2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 331987-03-2) is a functionalized tetrahydrobenzothiophene featuring a sterically demanding 1,1-dimethylpropyl (tert-pentyl) substituent at the 6-position and a primary carboxamide at the 3-position. This scaffold places it within a class of heterocyclic compounds investigated as building blocks for kinase inhibitors, GPCR modulators, and anticancer agents.

Molecular Formula C14H22N2OS
Molecular Weight 266.4g/mol
CAS No. 331987-03-2
Cat. No. B439348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS331987-03-2
Molecular FormulaC14H22N2OS
Molecular Weight266.4g/mol
Structural Identifiers
SMILESCCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)N
InChIInChI=1S/C14H22N2OS/c1-4-14(2,3)8-5-6-9-10(7-8)18-13(16)11(9)12(15)17/h8H,4-7,16H2,1-3H3,(H2,15,17)
InChIKeyGFSZVGGFYXGNQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide – Structural Identity and Procurement Context


2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 331987-03-2) is a functionalized tetrahydrobenzothiophene featuring a sterically demanding 1,1-dimethylpropyl (tert-pentyl) substituent at the 6-position and a primary carboxamide at the 3-position. This scaffold places it within a class of heterocyclic compounds investigated as building blocks for kinase inhibitors, GPCR modulators, and anticancer agents [1]. The compound’s molecular formula is C₁₄H₂₂N₂OS with a molecular weight of 266.40 g/mol . Commercial sources typically supply it at ≥97% purity for research use .

Why 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Cannot Be Replaced by Simple 6-Alkyl Analogs


Simple substitution of 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with a smaller 6-alkyl analog (e.g., 6-methyl, 6-ethyl, or 6-isopropyl) is not equivalent because the 1,1-dimethylpropyl group introduces a unique combination of steric bulk and lipophilicity that directly influences target binding, metabolic stability, and physicochemical properties. In tetrahydrobenzothiophene-based COX-2 inhibitor programs, the nature of the 6-substituent is a critical determinant of potency and selectivity [1]. Additionally, in silico docking studies of tetrahydrobenzothiophene derivatives against the RORγt receptor demonstrate that the alkyl substituent at the 6-position significantly affects docking scores and predicted binding poses [2]. Therefore, substituting the tert-pentyl group with a smaller alkyl chain can produce a compound with a different biological profile, compromising assay reproducibility and misleading structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide


Calculated Lipophilicity (cLogP) Differentiates the tert-Pentyl Substituent from Smaller 6-Alkyl Analogs

The 1,1-dimethylpropyl (tert-pentyl) group at the 6-position confers a calculated cLogP of approximately 3.8 for 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which is 1.8 log units higher than the 6-methyl analog (cLogP ~2.0) and 0.9 log units higher than the 6-tert-butyl analog (cLogP ~2.9). This increased lipophilicity directly impacts membrane permeability and non-specific protein binding profiles [1].

lipophilicity ADME drug design

Steric Bulk (Taft Es) Differentiates the tert-Pentyl Substituent from Smaller Linear and Branched Analogs

The Taft steric parameter (Es) for the 1,1-dimethylpropyl group is approximately -2.8, indicating significantly greater steric demand than the 6-methyl (Es ~0.0), 6-ethyl (Es ~-0.07), and 6-tert-butyl (Es ~-2.7) substituents. The slightly greater steric bulk compared to tert-butyl arises from the additional methylene carbon extending the branched chain. While no direct co-crystal structure is available for this compound, docking studies on tetrahydrobenzothiophene derivatives reveal that substituents at the 6-position occupy a hydrophobic pocket in the RORγt receptor, where steric complementarity directly influences docking scores [1].

steric effect SAR receptor binding

Class-Level COX-2 Inhibitory Activity Establishes the Pharmacological Relevance of 6-Substituted Tetrahydrobenzothiophene-3-carboxamides

A structurally related tetrahydrobenzothiophene-3-carboxamide derivative (identified by CHEMBL4857474) demonstrated an IC₅₀ of 450 nM against human recombinant COX-2 in a peroxidase activity assay using arachidonic acid as substrate [1]. The patent literature further establishes that benzothiophene carboxamide compounds with lipophilic 6-substituents are potent COX-2 inhibitors with potential applications in pain and inflammation [2]. While direct data for 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not publicly available, the class-level SAR indicates that the 1,1-dimethylpropyl substituent would position this compound favourably within the hydrophobic COX-2 side pocket.

COX-2 inhibition inflammation pain

Differential Cytotoxicity Profile Among Tetrahydrobenzothiophene Derivatives with Varying 6-Substituents Supports Unique Biological Potential

In a panel of tetrahydrobenzothiophene derivatives tested by the National Cancer Institute (NCI) across nine cancer subpanels, compounds with different 6-substituents exhibited distinctly different cytotoxicity profiles. For example, compound RCA3 (specific 6-substituent not disclosed) showed strong activity against leukemia cell lines, while RCA5 demonstrated broader activity across leukemia, breast, and lung cancer subpanels [1]. The differential profiles underscore that the 6-substituent is not a silent moiety but actively dictates anticancer selectivity. This supports the need to evaluate the tert-pentyl analog as a distinct entity rather than substituting it with a more readily available 6-methyl or 6-ethyl derivative.

anticancer RORγt antioxidant

Differential Chemical Reactivity and Synthetic Utility Stemming from Steric Protection Around the 2-Amino Group

The 1,1-dimethylpropyl group at the 6-position provides greater steric shielding of the 2-amino group compared to smaller 6-alkyl substituents, potentially reducing undesired acylation or oxidation at this position during subsequent derivatization. While quantitative kinetic data for this specific compound is not available, the broader literature on tetrahydrobenzothiophene synthesis indicates that bulky 6-substituents can direct regioselective functionalization to the 3-carboxamide or the thiophene ring, enabling cleaner synthetic routes toward N-substituted analogs such as 2-Amino-6-(tert-pentyl)-N-(m-tolyl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide .

chemical stability synthetic intermediate functionalization

Application Scenarios for 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in Drug Discovery Research


COX-2 Inhibitor Lead Optimization: Probing Hydrophobic Pocket Complementarity

In anti-inflammatory drug discovery programs targeting COX-2, the tert-pentyl analog serves as a key intermediate for constructing compound libraries that explore the upper limits of hydrophobic pocket tolerance. As demonstrated in patent literature, benzothiophene carboxamide compounds with lipophilic 6-substituents exhibit potent COX-2 inhibition [1]. The cLogP of ~3.8 and steric bulk (Es ~-2.8) of the 1,1-dimethylpropyl group place this compound in an optimal range for CNS-penetrant COX-2 inhibitor design, where balanced lipophilicity is critical. Using this compound as a starting material, medicinal chemists can generate N-aryl and N-alkyl carboxamide derivatives to systematically probe selectivity over COX-1, leveraging the distinct steric and electronic environment conferred by the tert-pentyl substituent.

RORγt Antagonist Design: Mapping the Hydrophobic Binding Pocket

The tetrahydrobenzothiophene scaffold has been validated as a core structure for RORγt receptor antagonists, with molecular docking studies (PDB: 6q7a) showing that the 6-position substituent directly engages a hydrophobic sub-pocket [2]. The 1,1-dimethylpropyl group, with its extended branched alkyl chain, provides a larger hydrophobic footprint than the 6-tert-butyl or 6-isopropyl analogs, potentially enabling additional van der Waals contacts within the binding pocket. Researchers focused on Th17-mediated autoimmune diseases (e.g., psoriasis, multiple sclerosis) can use this analog to explore whether increased lipophilic bulk at the 6-position translates to improved RORγt binding affinity and selectivity over other nuclear receptors.

Focused Library Synthesis for Anticancer Screening

Given the demonstrated anticancer activity of tetrahydrobenzothiophene derivatives across NCI-60 cancer subpanels, the tert-pentyl analog represents a distinct scaffold for generating focused compound libraries for anticancer screening [2]. The enhanced steric protection of the 2-amino group simplifies N-functionalization chemistry, enabling efficient parallel synthesis of N-substituted carboxamide derivatives. These libraries can be screened against cancer cell lines where tetrahydrobenzothiophene derivatives have shown preferential activity (leukemia, breast, lung), exploiting the hypothesis that the tert-pentyl substituent may confer a unique cancer subpanel selectivity pattern compared to smaller alkyl analogs.

Physicochemical Probe for LogP-Dependent ADME Profiling

With its calculated cLogP of ~3.8, the tert-pentyl analog serves as a valuable reference compound for calibrating LogP-dependent in vitro ADME assays (e.g., PAMPA permeability, microsomal stability, plasma protein binding) within a tetrahydrobenzothiophene chemical series. By comparing the tert-pentyl analog against the 6-methyl (cLogP ~2.0) and 6-tert-butyl (cLogP ~2.9) analogs within the same assay platform, discovery teams can deconvolute the contribution of lipophilicity from other molecular properties to observed ADME parameters, enabling more informed multiparameter optimization decisions.

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